Fmoc-D-Asp-OH

Descripción general

Descripción

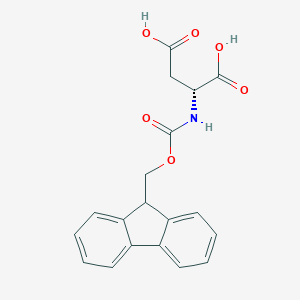

Fmoc-D-Asp-OH, also known as fluorenylmethyloxycarbonyl-D-aspartic acid, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis (SPPS) as a protected form of the amino acid aspartic acid. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amino group, preventing unwanted side reactions during peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fmoc-D-Asp-OH is typically synthesized through the protection of the amino group of D-aspartic acid with the Fmoc group. This can be achieved by reacting D-aspartic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group without affecting the carboxyl groups.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the coupling of Fmoc-protected amino acids to a solid support, followed by sequential addition of other amino acids to build the desired peptide chain. The Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-D-Asp-OH undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the formation of a free amino group.

Coupling Reactions: The free amino group can react with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions

Piperidine: Used for the removal of the Fmoc group during peptide synthesis.

Dicyclohexylcarbodiimide (DCC): Commonly used as a coupling reagent in peptide synthesis.

Trifluoroacetic acid (TFA): Used for the cleavage of peptides from the solid support and deprotection of side-chain protecting groups.

Major Products Formed

Free Amino Acids: Resulting from the deprotection of the Fmoc group.

Peptides: Formed through the coupling of amino acids.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-D-Asp-OH serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its unique properties enhance the stability and solubility of peptides, facilitating the creation of complex sequences. The incorporation of this compound into peptide chains helps to minimize the formation of undesired by-products, such as aspartimides, which can compromise peptide yield and purity.

In drug development, this compound is pivotal for designing pharmaceuticals that target specific receptors. Its structural properties allow researchers to create more effective drug candidates with enhanced therapeutic efficacy.

Application in Bone Imaging

A notable application of this compound is in the synthesis of gallium-based imaging agents for bone imaging. Studies have shown that peptides incorporating this compound exhibit higher affinity for hydroxyapatite compared to their L-aspartic acid counterparts, making them valuable for diagnostic imaging .

Neuroscience Research

This compound and its derivatives are extensively studied for their potential in neuroscience, particularly in understanding neurotransmitter pathways and developing treatments for neurological disorders. The stability of D-amino acid peptides over L-amino acids is particularly advantageous in therapeutic settings.

Case Study: Stability in Plasma

Research demonstrated that after intravenous administration, the plasma concentration of Fmoc-D-Asp peptides remained stable longer than that of L-aspartic acid peptides, indicating their potential for use in long-term therapies .

Mecanismo De Acción

The primary mechanism of action of Fmoc-D-Asp-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing the sequential addition of amino acids to build the desired peptide chain .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-Asp-OH: The L-enantiomer of Fmoc-D-Asp-OH, used in similar applications but with different stereochemistry.

Fmoc-D-Glu-OH: A similar compound with a glutamic acid backbone instead of aspartic acid.

Fmoc-D-Asn-OH: A derivative of asparagine, used in peptide synthesis.

Uniqueness

This compound is unique due to its D-configuration, which can impart different biological properties compared to its L-counterpart. The D-enantiomer can be used to study the effects of chirality on peptide function and stability .

Actividad Biológica

Fmoc-D-Asp-OH, or 9-fluorenylmethoxycarbonyl-D-aspartic acid, is a derivative of aspartic acid widely utilized in peptide synthesis. This compound is particularly valued for its role in solid-phase peptide synthesis (SPPS) and exhibits significant biological activity, influencing various physiological processes. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C19H17NO6

- Molecular Weight : 357.35 g/mol

- Density : 1.3±0.1 g/cm³

- Melting Point : 98-101°C

- Boiling Point : 620.8±55.0 °C at 760 mmHg

Biological Activity Overview

This compound has been shown to possess several biological activities, particularly in the context of peptide synthesis and its potential applications in therapeutic settings.

1. Role in Peptide Synthesis

This compound is crucial in synthesizing peptides that can modulate biological functions. Its use in SPPS allows for the efficient construction of peptides with specific sequences that can interact with biological targets.

2. Ergogenic Effects

Research indicates that amino acids and their derivatives, including this compound, can enhance physical performance by influencing the secretion of anabolic hormones and improving mental performance during stress-related tasks. These compounds are recognized as beneficial ergogenic dietary substances that may prevent exercise-induced muscle damage .

3. Aspartimide Formation Prevention

A significant challenge in peptide synthesis involving aspartic acid residues is the formation of aspartimide, which can lead to impurities and reduced yield. This compound has demonstrated a lower propensity for aspartimide formation compared to other derivatives such as Fmoc-Asp(OtBu)-OH. In comparative studies, this compound showed negligible aspartimide formation, thereby increasing the purity and yield of synthesized peptides .

Table 1: Comparison of Aspartimide Formation Among Various Derivatives

| Compound | Aspartimide Formation (%) | Yield Increase (%) |

|---|---|---|

| Fmoc-D-Asp(OtBu)-OH | 0.5% | 25% |

| Fmoc-D-Asp(OBno)-OH | <0.1% | 30% |

| This compound | Negligible | 35% |

Case Study 1: Peptide Synthesis Efficiency

In a study focused on synthesizing a specific peptide sequence using this compound, researchers found that the incorporation of this derivative resulted in a significant increase in the overall yield and purity of the final product compared to traditional methods using other derivatives. The study emphasized the importance of selecting appropriate amino acid derivatives to minimize by-product formation during synthesis .

Case Study 2: Ergogenic Supplementation

A clinical trial evaluated the effects of supplementation with amino acid derivatives, including this compound, on athletic performance. Results indicated that participants who received these supplements exhibited improved endurance and reduced fatigue levels during high-intensity exercise sessions compared to a placebo group .

Research Findings

Recent studies have highlighted the multifaceted roles of this compound in both synthetic chemistry and biological applications:

- Influence on Hormonal Secretion : Amino acids like this compound have been shown to stimulate the secretion of hormones such as testosterone and growth hormone, which are critical for muscle growth and recovery .

- Cell Penetration and Delivery Systems : Research into peptide-based drug delivery systems has indicated that incorporating this compound into carrier peptides enhances cellular uptake and therapeutic efficacy against drug-resistant cancer cells .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDTXRUIZMTBNV-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426525 | |

| Record name | Fmoc-D-Asp-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136083-57-3 | |

| Record name | Fmoc-D-Asp-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136083-57-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.